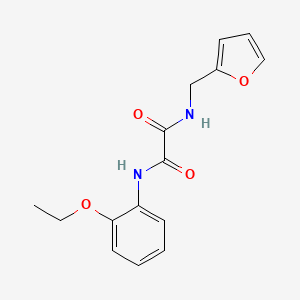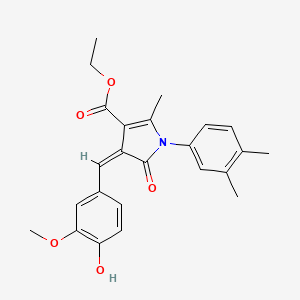
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders.
Wirkmechanismus
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical dopaminergic pathways in the brain. By blocking the dopamine D3 receptor, 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide reduces the activity of these pathways, which are involved in the regulation of reward, motivation, and cognition. This mechanism of action has been implicated in the potential therapeutic effects of 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in neurological and psychiatric disorders.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine in the mesolimbic and mesocortical pathways, which are involved in reward and motivation. 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been shown to reduce the expression of the dopamine D3 receptor in these pathways, which may contribute to its therapeutic effects in neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has several advantages and limitations for lab experiments. Its high affinity and selectivity for the dopamine D3 receptor make it a useful tool for studying the role of this receptor in neurological and psychiatric disorders. However, its potency and selectivity may also limit its usefulness in some experiments. Additionally, 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of research is the development of new treatments for neurological and psychiatric disorders based on 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide's mechanism of action. Another area of research is the study of the dopamine D3 receptor and its role in other physiological processes. Finally, more research is needed to fully understand the properties and potential applications of 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, including its pharmacokinetics, toxicity, and potential side effects.
Synthesemethoden
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide can be synthesized using a multistep process that involves the reaction of 4-bromophenol with 1-isopropyl-4-piperidone to form 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide. This intermediate is then treated with propionyl chloride and triethylamine to yield 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. The synthesis method has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been studied extensively for its potential applications in various scientific fields. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been used as a tool to study the role of the dopamine D3 receptor in these disorders and to develop new treatments for them.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-12(2)20-10-8-15(9-11-20)19-17(21)13(3)22-16-6-4-14(18)5-7-16/h4-7,12-13,15H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXFXTUXFQOXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)



![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5207917.png)
![5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B5207923.png)

![2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5207935.png)
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5207936.png)

![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5207985.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5207992.png)
